![molecular formula C8H4INO3 B2800288 2-Cyano-3-hydroxy-4-iodobenzoic acid CAS No. 1807279-50-0](/img/structure/B2800288.png)
2-Cyano-3-hydroxy-4-iodobenzoic acid
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Overview
Description
2-Cyano-3-hydroxy-4-iodobenzoic acid, also known as CHIBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHIBA is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it a promising candidate for use in scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
2-Cyano-3-hydroxy-4-iodobenzoic acid is closely related to compounds like 2-iodoxybenzoic acid (IBX) and its derivatives, which are used extensively in organic synthesis. IBX, for example, is utilized for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in eco-friendly solvent mixtures (Thottumkara, Bowsher, & Vinod, 2005). The in situ generation of IBX from less hazardous reagents like 2-iodobenzoic acid demonstrates the potential for safer, catalytic uses of related compounds in synthesis processes.
Material Science and Liquid Crystallinity
The liquid crystalline properties of related compounds, such as 2-fluorenyl 4-alkylbenzoates, have been compared with those of biphenyl homologues to understand their behavior in liquid crystal displays and other technologies. The presence of cyano and hydroxy groups in these molecules, similar to the structure of this compound, plays a crucial role in determining their liquid crystallinity and potential applications (Yamamoto et al., 2005).
Oxidative Transformations
Oxidative transformations using IBX have showcased the versatility of iodoarenes and related compounds in facilitating the synthesis of complex molecules. For instance, the room-temperature aromatization of tetrahydro-β-carbolines to their aromatic forms using 2-iodoxybenzoic acid underlines the applicability of such reagents in synthesizing marine indole alkaloids like eudistomin U, highlighting the potential for similar transformations involving this compound derivatives (Panarese & Waters, 2010).
Novel Synthesis Methods
Innovative methods for synthesizing labeled compounds, such as ^14C-labeled benzonitriles, demonstrate the utility of iodoaniline derivatives in creating radiolabeled molecules for research and medical applications. This process involves palladium-catalyzed cyanation followed by hydrolysis, suggesting that derivatives of this compound could similarly be employed in the efficient synthesis of labeled compounds for various scientific studies (Schou, 2009).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as efficient organocatalysts and reagents for various reactions .
Mode of Action
It can be inferred from related compounds that it may act as an oxidant or catalyst in various chemical reactions . For instance, IBA and IBX can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .
Biochemical Pathways
Related compounds like iba have been used in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Result of Action
It can be inferred from related compounds that it may facilitate various chemical reactions as an oxidant or catalyst .
Action Environment
It is known that related compounds like iba can be prepared using oxone® in aqueous solution under mild conditions at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-iodosobenzoic acid, can act as efficient organocatalysts and reagents for various reactions . It is possible that 2-Cyano-3-hydroxy-4-iodobenzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
properties
IUPAC Name |
2-cyano-3-hydroxy-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVOFSKWWSODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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